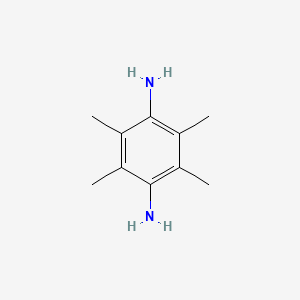

2,3,5,6-Tetramethyl-1,4-phenylenediamine

Descripción

Significance and Research Context of Aromatic Diamines

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. These molecules serve as fundamental building blocks in the synthesis of a wide array of polymers and other complex chemical structures. mdpi.comacs.org Their importance stems from their ability to act as monomers in polymerization reactions, leading to the formation of high-performance materials such as polyamides, polyimides, and polyureas. acs.orgtitech.ac.jptcichemicals.com The specific arrangement of the amino groups on the aromatic ring—ortho, meta, or para—along with the nature and position of other substituents, significantly influences the properties of the resulting polymers, including their thermal stability, mechanical strength, and solubility. tcichemicals.com

The research into aromatic diamines is driven by the demand for advanced materials in various industries, including aerospace, electronics, and automotive. mdpi.comtitech.ac.jp Scientists are continually exploring new diamine structures to tailor polymer properties for specific applications. For instance, the introduction of bulky or rigid groups can enhance thermal stability, while flexible linkages can improve processability. The study of aromatic diamines is a vibrant area of research, with ongoing efforts to synthesize novel monomers and understand the structure-property relationships that govern the performance of the resulting polymers. tcichemicals.com

Scope of Academic Inquiry for 2,3,5,6-Tetramethyl-1,4-phenylenediamine

The academic inquiry into this compound, also known as 3,6-Diaminodurene, primarily focuses on its role as a monomer in the creation of advanced polymers. tcichemicals.comtandfonline.comchemicalbook.com Researchers are particularly interested in how the four methyl groups on the phenyl ring influence the properties of polymers derived from it. These methyl groups introduce steric hindrance, which can affect the polymer's chain packing, solubility, and ultimately its macroscopic properties. tandfonline.comnih.gov

A significant area of investigation is the use of this compound in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties, making them suitable for applications in microelectronics, such as integrated circuit passivation and stress relief layers in sensors. researchgate.netsigmaaldrich.com Studies have explored the synthesis and characterization of polyimides derived from this diamine to understand how its unique structure contributes to the final material's performance. tandfonline.com

Furthermore, this compound is investigated as a linker molecule in the construction of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The rigid and well-defined geometry of the diamine makes it a suitable building block for creating ordered, porous structures.

Historical Development in the Study of this compound and Related Phenylenediamines

The study of phenylenediamines dates back to the development of synthetic dyes in the 19th century. The parent compound, p-phenylenediamine (B122844), has a long history of use as a component in hair dyes and as a precursor to engineering polymers like Kevlar. rsc.orgsigmaaldrich.com Over the years, research has expanded to include a wide variety of substituted phenylenediamines to achieve specific properties.

The synthesis of N-alkylated derivatives, such as N,N,N',N'-tetramethyl-p-phenylenediamine, has been documented with various methods, including the reaction of p-phenylenediamine with alkylating agents like methyl iodide or dimethyl sulfate. orgsyn.org Early methods often resulted in low yields. orgsyn.org More efficient procedures were subsequently developed. orgsyn.org

The specific focus on this compound is a more recent development, driven by the quest for new monomers for high-performance polymers. Research into the polymerization of this compound, for instance, has been described in studies focusing on creating soluble poly(p-phenylenediamine) derivatives. tandfonline.com A 2013 study detailed the chemical oxidative polymerization of 2,3,5,6-tetramethyl-p-phenylenediamine using ammonium (B1175870) persulfate as an oxidant and aluminium triflate as a co-catalyst to produce poly(2,3,5,6-tetramethyl-p-phenylenediamine). tandfonline.com This research highlights the ongoing efforts to synthesize and characterize polymers from this specific diamine to explore its potential in advanced material applications. tandfonline.com

Detailed Research Findings

Recent research has provided valuable insights into the synthesis and characterization of polymers derived from this compound. A study on the synthesis of soluble substituted poly(p-phenylenediamine) polymers systematically investigated the effects of oxidants, acidic medium, temperature, and reaction time on the polymerization yield and the properties of the resulting polymer. tandfonline.com

In this study, poly(2,3,5,6-tetramethyl-p-phenylenediamine) was successfully synthesized via chemical oxidative polymerization. tandfonline.com The resulting polymer was characterized using various analytical techniques, including UV-vis, FT-IR, and NMR spectroscopy, to confirm its structure. tandfonline.com Thermal properties were investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which indicated that the polymer possesses good thermal stability, decomposing at temperatures above 400°C in a nitrogen atmosphere. tandfonline.com The presence of the four methyl groups on the phenyl ring was found to significantly improve the solubility of the polymer in various solvents compared to unsubstituted poly(p-phenylenediamine). tandfonline.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | sigmaaldrich.com |

| Molecular Weight | 164.25 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow powder or crystals | tcichemicals.comtcichemicals.com |

| Melting Point | 150-155 °C | sigmaaldrich.com |

| CAS Number | 3102-87-2 | sigmaaldrich.com |

Table 2: Synonyms for this compound

| Synonym | Source(s) |

|---|---|

| 3,6-Diaminodurene | tcichemicals.comsigmaaldrich.com |

| 3,6-Diamino-1,2,4,5-tetramethylbenzene | tcichemicals.com |

| TMPD | tcichemicals.com |

| 2,3,5,6-Tetramethyl-p-phenylenediamine | sigmaaldrich.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953139 | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-87-2, 76411-92-2 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminodurene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,5,6 Tetramethyl 1,4 Phenylenediamine and Its Derivatives

Direct Methylation of p-Phenylenediamine (B122844)

A prominent method for synthesizing N,N,N',N'-tetramethyl-p-phenylenediamine involves the direct methylation of p-phenylenediamine. While the target compound of this article is C-methylated (on the benzene (B151609) ring), the N-methylated analogue, N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), is a closely related derivative whose synthesis provides insight into methylation strategies for phenylenediamines. Historically, methods such as using methyl iodide, or formaldehyde (B43269) and formic acid, resulted in low yields. orgsyn.org A more effective and higher-yield procedure has been developed utilizing dimethyl sulfate. orgsyn.org

An optimized and thoroughly documented procedure for the N-methylation of p-phenylenediamine provides a high-yield synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine. orgsyn.org This method is presented as a significant improvement over previous approaches that suffered from low yields. orgsyn.org The reaction is conducted in a two-step process within a single flask. Initially, the methylation is carried out at a controlled low temperature, followed by a heating step to ensure the completion of the reaction and destruction of excess methylating agent. The subsequent dealkylation of the intermediate quaternary ammonium (B1175870) salt is achieved at a higher temperature. orgsyn.org

Below is a table summarizing the key reaction conditions for this optimized synthesis.

| Parameter | Value | Purpose |

| Starting Material | Powdered p-phenylenediamine | The primary amine source for methylation. |

| Methylating Agent | Dimethyl sulfate | Provides the methyl groups for N-alkylation. |

| Co-reagent | Sodium bicarbonate in water | Acts as a base to neutralize the acid formed during methylation. |

| Initial Reaction Temp. | 18–22°C | Controlled temperature for the addition of dimethyl sulfate. |

| Post-addition Stirring | 1 hour at 20–25°C | Allows the initial methylation reaction to proceed. |

| Heating Step | 60–65°C | Completes the reaction and destroys excess dimethyl sulfate. |

| Dealkylation Reagent | Ethanolamine (B43304) | Used to dealkylate the intermediate quaternary ammonium salt. |

| Dealkylation Temp. | 120–170°C | High temperature required for the dealkylation and product distillation. |

| Final Yield | 82–88% | High yield of N,N,N',N'-tetramethyl-p-phenylenediamine. orgsyn.org |

This data is compiled from the Organic Syntheses procedure. orgsyn.org

The choice of reagents is critical for the success of the synthesis.

Dimethyl Sulfate ((CH₃)₂SO₄) serves as a powerful and efficient methylating agent for amines. In the presence of a mild base, it selectively methylates aromatic amines under moderate conditions to form quaternary ammonium salts. orgsyn.org This high reactivity allows the reaction to proceed to completion.

Sodium Bicarbonate (NaHCO₃) is employed as a weak base in an aqueous solution. Its primary role is to neutralize the sulfuric acid that is generated as a byproduct of the methylation reaction with dimethyl sulfate. The vigorous evolution of carbon dioxide is a characteristic feature of this stage. orgsyn.org

Ethanolamine (HOCH₂CH₂NH₂) is crucial for the second stage of the process. The initial methylation results in the formation of a quaternary ammonium salt. Heating this intermediate with ethanolamine leads to its dealkylation, yielding the desired tertiary amine product, N,N,N',N'-tetramethyl-p-phenylenediamine. This method is considered more convenient than older techniques that used aqueous ammonia (B1221849) in sealed tubes at high pressures. orgsyn.org

Reductive Alkylation Approaches for Substituted Phenylenediamines

Reductive alkylation is a versatile method for synthesizing amines. In the context of producing 2,3,5,6-tetramethyl-1,4-phenylenediamine, this approach would typically start from the corresponding dinitro aromatic compound, 1,4-dinitro-2,3,5,6-tetramethylbenzene. The synthesis involves the reduction of the two nitro groups to amino groups.

This transformation is a cornerstone of industrial and laboratory synthesis of aromatic amines. wikipedia.org A variety of reducing agents and conditions can be employed, with catalytic hydrogenation being a common and effective method. researchgate.net

Common methods for the reduction of dinitro aromatic compounds include:

Catalytic Hydrogenation : This is a widely used industrial method. Reagents such as hydrogen gas (H₂) with a metal catalyst like platinum (Pt), palladium on carbon (Pd/C), or Raney nickel are highly effective. wikipedia.orgresearchgate.net For instance, using H₂/Pt catalyst in acetic acid is recommended for achieving good yield and purity. researchgate.net

Chemical Reduction : Various chemical reagents can reduce nitro groups. These include:

Iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid). wikipedia.org

Sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net

Tin(II) chloride (SnCl₂) in the presence of a strong acid. wikipedia.org

The choice of method can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For dinitroarenes, some methods allow for the selective reduction to the corresponding nitroanilines if desired. organic-chemistry.org

Preparation of Related Tetramethylated Phenylenediamine Isomers for Comparative Studies

The synthesis of isomers of this compound is essential for comparative studies of their properties and applications. This includes both other C-methylated isomers and N-methylated isomers.

N,N,N',N'-Tetramethyl-p-phenylenediamine (Wurster's Blue) : As detailed in section 2.1, this N-methylated isomer is synthesized via the direct methylation of p-phenylenediamine. orgsyn.org Its redox properties, forming a stable radical cation known as Wurster's Blue, have been extensively studied. wikipedia.org

Ortho- and Meta- Phenylenediamine Isomers : The synthesis of C-methylated ortho- and meta-isomers of tetramethylphenylenediamine would follow a similar logic to the para-isomer, starting from the corresponding tetramethyl-dinitrobenzene precursors. For example, the synthesis of o-phenylenediamine (B120857) itself can be achieved by the reduction of o-nitroaniline using reagents like zinc dust in the presence of sodium hydroxide (B78521) and ethanol. chemicalbook.com Similarly, m-phenylenediamine (B132917) can be prepared by the catalytic hydrogenation of m-dinitrobenzene. researchgate.net By analogy, one could prepare 2,3,4,5-tetramethyl-1,6-phenylenediamine or other isomers by first synthesizing the corresponding tetramethyl-dinitrobenzene and then performing a reduction of the nitro groups.

N-Methylated Ortho- and Meta- Isomers : A general method for synthesizing N-methyl-o-phenylenediamine and its isomers involves the methylation of the corresponding nitroaniline (o-, m-, or p-nitroaniline) followed by reduction of the nitro group. researchgate.net This two-step process allows for the preparation of mono-N-methylated phenylenediamines.

Purification and Isolation Techniques in this compound Synthesis

The final purity of this compound is critical, especially for applications in electronics and polymer science. sigmaaldrich.com Several techniques can be employed for its purification and isolation, as well as for related phenylenediamines.

| Purification Method | Description | Applicability |

| Steam Distillation | The crude product is co-distilled with steam. This is effective for separating volatile compounds from non-volatile impurities. The product is then isolated from the aqueous distillate. | Used in the synthesis of N,N,N',N'-tetramethyl-p-phenylenediamine to isolate the oily product from the reaction mixture. orgsyn.org |

| Recrystallization | The crude solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified compound to crystallize out, leaving impurities in the solution. | p-Phenylenediamine can be purified by recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities. wipo.int |

| Sublimation | The solid is heated under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind. | A method for purifying technical-grade p-phenylenediamine involves sublimation with an inert gas carrier. google.com |

| Distillation | For liquid compounds or those stable at their boiling point, distillation separates components based on differences in boiling points. It can be performed under reduced pressure to lower the boiling point. | Used to recover purified phenylenediamines from reaction mixtures or to separate isomers. chemicalbook.com |

| Column Chromatography | The compound mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel). Different components travel at different rates depending on their affinity for the stationary and mobile phases, allowing for separation. | Effective for purifying aromatic amines. For basic amines, amine-functionalized silica or the addition of a competing amine (e.g., triethylamine) to the mobile phase can improve separation. wipo.int |

For salts like N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride, purification can be achieved by crystallization from alcohols, such as isopropanol (B130326) or n-butanol, that are saturated with hydrogen chloride (HCl).

Spectroscopic and Structural Elucidation of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine and Its Transformed Species

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,3,5,6-tetramethyl-1,4-phenylenediamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the high degree of symmetry in the molecule. Due to the symmetrical arrangement of the four methyl groups and two amino groups on the benzene (B151609) ring, chemically equivalent protons give rise to single, distinct signals. nih.gov

Typically, the spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays two primary signals. chemicalbook.com The protons of the four equivalent methyl (-CH₃) groups are shielded and appear as a sharp, intense singlet in the upfield region of the spectrum. The chemical environment of these alkyl protons, being attached to an aromatic ring, places their signal at a characteristic chemical shift. libretexts.org The second signal corresponds to the protons of the two amino (-NH₂) groups. These protons are attached to nitrogen, an electronegative atom, which results in a downfield shift compared to the methyl protons. libretexts.org The chemical shift of N-H protons can be broad and its position is often variable, as it can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Description |

| Methyl (-CH₃) | ~2.1 | Singlet | The 12 protons of the four equivalent methyl groups are magnetically identical, resulting in a single sharp peak. |

| Amine (-NH₂) | ~3.4 | Singlet (often broad) | The 4 protons of the two equivalent amino groups produce a single signal. Its broadness and position can vary. |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides further confirmation of its symmetrical structure. Due to the molecule's symmetry, the spectrum is expected to show only three distinct signals, corresponding to the three unique carbon environments. chemicalbook.comorganicchemistrydata.org

The three sets of chemically non-equivalent carbons are:

The four equivalent methyl carbons (-CH₃).

The two equivalent aromatic carbons directly bonded to the amino groups (C-N).

The four equivalent aromatic carbons bonded to the methyl groups (C-CH₃).

The methyl carbons typically appear at the highest field (lowest ppm value). organicchemistrydata.org The aromatic carbons resonate at lower fields, with the carbons bonded to the electron-donating amino groups appearing at a different chemical shift than those bonded to the methyl groups. The specific assignments can be confirmed using advanced NMR techniques, but are generally predictable based on substituent effects. core.ac.uk

| Carbon Type | Typical Chemical Shift (δ) in ppm | Description |

| Methyl Carbons (-CH₃) | ~14 | The four equivalent methyl carbons produce a single signal in the typical aliphatic region. |

| Aromatic Carbons (C-CH₃) | ~122 | The four equivalent aromatic carbons substituted with methyl groups. |

| Aromatic Carbons (C-NH₂) | ~138 | The two equivalent aromatic carbons substituted with amino groups, shifted downfield by the nitrogen attachment. |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, offers insight into the bonding and functional groups within this compound and its oxidized forms.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound showcases characteristic absorption bands that correspond to the vibrational modes of its functional groups. chemicalbook.com Key features in the spectrum include:

N-H Stretching: The primary amine (-NH₂) groups give rise to a pair of bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands in this region is a hallmark of a primary amine. researchgate.net

C-H Stretching: The methyl groups exhibit C-H stretching vibrations, which typically appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group results in a strong absorption band around 1600-1650 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically observed in the 1250-1350 cm⁻¹ range. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl (-CH₃) |

| N-H Bending (Scissoring) | 1600 - 1650 | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Benzene Ring |

| Aromatic C-N Stretch | 1250 - 1350 | Aryl-Amine |

Resonance Raman Spectroscopy of Oxidized Forms

Resonance Raman (RR) spectroscopy is particularly effective for studying the oxidized species of phenylenediamines, such as the radical cation. aip.org Upon one-electron oxidation, this compound forms a stable radical cation. The RR spectrum of this species, obtained by exciting with a laser wavelength that overlaps with an electronic absorption band, shows selective enhancement of vibrations coupled to the electronic transition. aip.org

Studies on the closely related p-phenylenediamine (B122844) radical cation reveal that the most prominent enhanced bands are associated with the stretching modes of the aromatic ring. aip.org Specifically, vibrations corresponding to C=C and C-N stretching are significantly intensified and often shifted in frequency compared to the neutral molecule. dntb.gov.ua This is indicative of a structural change towards a more quinoidal form, where the C-N bonds gain more double-bond character and the aromatic C-C bonds are altered. aip.orgdntb.gov.ua The enhancement of these particular modes confirms that the electronic transition is associated with the π-system of the benzene ring and the nitrogen atoms.

Electronic Spectroscopy for Redox States and Interactions

The electronic properties of this compound (referred to as H₂PD) and its redox states can be investigated using UV-Vis spectroscopy. nih.gov The compound undergoes two successive one-electron oxidation steps. nih.gov

H₂PD ⇌ H₂PD⁺• + e⁻

H₂PD⁺• ⇌ H₂PD²⁺ + e⁻

The neutral molecule, H₂PD, is colorless. Upon one-electron oxidation, it forms a stable radical cation (H₂PD⁺•), which is intensely colored. This species is analogous to the well-known "Wurster's Blue," the radical cation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). chemodex.comwikipedia.org The radical cation exhibits strong absorption bands in the visible region of the spectrum, which are responsible for its color. researchgate.net These absorptions are assigned to π-π* transitions within the modified electronic structure of the radical. acs.org Further oxidation to the dication (H₂PD²⁺) leads to a loss of the visible absorption bands, as the electronic structure is again altered. nih.gov The study of these redox states is crucial for understanding the electron transfer properties of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroelectrochemical Analysis of Radical Cations and Dications

UV-Vis spectroelectrochemistry is a powerful technique used to study the electronic absorption spectra of species generated at an electrode surface. This method allows for the in-situ characterization of transient intermediates formed during electrochemical reactions. For this compound (H₂PD), this analysis reveals the distinct electronic transitions associated with its stepwise oxidation.

The neutral H₂PD molecule exhibits characteristic absorption bands in the ultraviolet region, specifically at approximately 243 nm and 310 nm in acetonitrile (B52724). nih.gov Upon controlled electrochemical oxidation, a one-electron transfer yields the corresponding radical cation (H₂PD⁺•). This transformation is accompanied by a significant change in the UV-Vis spectrum. New, distinct absorption bands appear in both the UV and visible regions, confirming the formation of the radical species. nih.gov Specifically, visible-region peaks emerge at approximately 450 nm and 478 nm, which are characteristic signatures of the radical cation. nih.gov

Further oxidation at more positive potentials leads to a second one-electron transfer, generating the dication (H₂PD²⁺). nih.gov The spectroelectrochemical monitoring of this process shows the disappearance of the radical cation's spectral features and the emergence of new absorptions corresponding to the dication. This technique is thus instrumental in identifying the specific electronic signatures of each oxidation state and confirming the sequential nature of the electron transfers.

| Species | Oxidation State | Absorption Maxima (λmax) |

|---|---|---|

| Neutral Molecule (H₂PD) | 0 | 243 nm, 310 nm |

| Radical Cation (H₂PD⁺•) | +1 | 325 nm, 450 nm, 478 nm |

Electronic Absorption Signatures of this compound Oxidation Products

The electronic absorption bands observed for the oxidized forms of this compound provide insight into their electronic structure. The formation of the radical cation (H₂PD⁺•) involves the removal of an electron from the highest occupied molecular orbital (HOMO) of the parent molecule. The resulting species has a unique electronic configuration that gives rise to the characteristic absorptions in the visible spectrum.

The absorption peaks at 450 nm and 478 nm are attributed to local electronic excitations within the radical cation. nih.gov These signatures are similar to those observed for the radical cation of the parent 1,4-phenylenediamine, indicating a related electronic structure. nih.gov The oxidation process imparts a degree of quinoidal character to the benzene ring, altering the electronic energy levels and allowing for new transitions.

In some phenylenediamine systems, radical cations can associate in solution to form π-stacked dimers. These dimers have their own characteristic absorption spectra, often featuring broad intermolecular charge-transfer bands. nih.gov However, for the radical cation of this compound in acetonitrile, studies have shown no evidence for the formation of such π-dimers, suggesting that the observed spectra correspond to the monomeric radical cation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. It is therefore an indispensable tool for the study of the radical cation of this compound. The generation of this radical via oxidation results in a species that is EPR-active.

EPR studies confirm the presence of the radical cation and provide detailed information about its electronic environment. The spectrum's position, determined by the g-value, and its hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), are key parameters. Analysis of the hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, revealing the extent to which the unpaired electron is delocalized over the nitrogen atoms and the aromatic ring. For related tetramethyl-p-phenylenediamine radical cations, EPR spectra have been shown to be consistent with a semiquinoidal conformation. bohrium.com Furthermore, EPR studies of charge-transfer adducts involving diaminodurene confirm the presence of an ion-radical structure. socphyschemserb.org

X-ray Diffraction (XRD) and Crystallographic Insights into Derived Polyimides and Hybrids

This compound (diaminodurene) is a valuable diamine monomer used in the synthesis of high-performance polyimides. mdpi.commdpi.com X-ray diffraction (XRD) is a primary technique for investigating the solid-state morphology of these polymers, revealing details about chain packing and the degree of crystallinity.

Polyimides can range from completely amorphous to semi-crystalline or highly crystalline. This morphology is largely dictated by the chemical structure of the monomer units. The XRD pattern of an amorphous polymer typically shows a broad, diffuse halo, indicating a lack of long-range periodic order. In contrast, a crystalline or semi-crystalline polymer exhibits sharp diffraction peaks superimposed on the amorphous halo, with the peak positions relating to the dimensions of the crystalline unit cell.

In polyimides derived from diaminodurene, the four methyl groups on the phenyl ring act as bulky substituents. mdpi.comresearchgate.net These groups sterically hinder the polymer chains from packing into a regular, ordered lattice. Consequently, polyimides incorporating the diaminodurene moiety are generally expected to be predominantly amorphous. This lack of crystallinity disrupts the formation of strong inter-chain interactions, which in turn influences the polymer's physical properties, often leading to improved solubility in organic solvents and enhanced optical transparency. dss.go.th Studies have confirmed the use of XRD to investigate the structure of polyimides and composites made from diaminodurene, assessing features like molecular stacking and the growth of inorganic clusters within the polymer matrix. mdpi.comunipd.it

| Structural Feature | XRD Observation | Interpretation & Consequence |

|---|---|---|

| Bulky Tetramethyl Substitution | Broad, diffuse scattering (amorphous halo) | Hinders efficient polymer chain packing and reduces crystallinity. dss.go.th |

| Chain Packing | Absence of sharp diffraction peaks | Indicates a predominantly amorphous structure with disordered chains. |

| Polymer Morphology | Locally ordered vs. highly entangled states can be distinguished. mdpi.com | Affects physical properties such as solubility, glass transition temperature, and mechanical strength. |

Chemical Reactivity and Mechanistic Pathways of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine

Oxidative Reactivity and Electron Transfer Processes

In aprotic solvents, phenylenediamines are generally expected to undergo two separate one-electron oxidations. This process first forms a radical cation and subsequently a quinonediimine dication. nih.gov The methyl groups on the aromatic ring of 2,3,5,6-tetramethyl-1,4-phenylenediamine prevent common issues like electrode fouling that can occur with other N-H substituted phenylenediamines. nih.gov

The initial step in the oxidation of this compound (abbreviated as H₂PD) is a one-electron transfer to form a radical cation (H₂PD⁺•). nih.govacs.org This process is analogous to the oxidation of its isomer, N,N,N′,N′-tetramethyl-1,4-phenylenediamine (Me₂PD), which also forms a stable radical cation known as Wurster's Blue. acs.orgwikipedia.org Spectroelectrochemical studies of H₂PD during the first oxidation wave reveal the appearance of new absorption peaks in the UV-visible spectrum, which are characteristic of the radical cation of 1,4-phenylenediamine. nih.gov

However, detailed voltammetric studies suggest that the formation of the radical cation in solution is not the immediate product at the electrode surface. acs.orgnih.gov Evidence points to the initial formation of a mixed-valent, hydrogen-bonded dimer on the electrode. This dimer is proposed to consist of a fully reduced, fully protonated H₂PD molecule and a fully oxidized, fully deprotonated molecule. acs.orgnih.gov This intermediate then desorbs into the solution and reacts with other H₂PD molecules to yield two equivalents of the radical cation, H₂PD⁺•, which is the thermodynamically favored species in the bulk solution. acs.org

Following the initial one-electron oxidation, the radical cation (H₂PD⁺•) can undergo a second one-electron oxidation at more positive potentials to form the quinonediimine dication (H₂PD²⁺). nih.govacs.org This dication represents the fully oxidized "quinoidal" form of the molecule. nih.gov UV-visible spectroelectrochemical experiments confirm that the second voltammetric wave corresponds to the oxidation of the radical cation to the dication in solution. acs.orgnih.gov

While both this compound (H₂PD) and N,N,N′,N′-tetramethyl-1,4-phenylenediamine (Me₂PD) undergo two sequential one-electron oxidations, the mechanism for H₂PD is significantly more complex. nih.govacs.org The voltammetry of Me₂PD aligns well with a simple, two-step electron transfer mechanism. nih.gov In contrast, the voltammetry of H₂PD displays unexpected behavior, particularly a second voltammetric wave that is smaller than expected. nih.govacs.org

This discrepancy arises from the presence of the N-H protons in H₂PD, which allows for intricate interactions involving proton transfer and hydrogen bonding that are absent in Me₂PD. nih.gov The formation of the proposed hydrogen-bonded dimer on the electrode surface is a key feature that distinguishes the oxidative mechanism of H₂PD. acs.orgnih.gov This intermediate step complicates the direct formation of the radical cation at the electrode and influences the observed voltammetric response. acs.org The rate-determining step for the oxidation of several p-phenylenediamines at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed in a pre-equilibrium that involves the transfer of one electron. researchgate.net

Table 1: Comparison of Oxidative Behavior

| Feature | This compound (H₂PD) | N,N,N′,N′-Tetramethyl-1,4-phenylenediamine (Me₂PD) |

|---|---|---|

| Initial Oxidation | One-electron transfer | One-electron transfer |

| Product of 1st Oxidation | Radical Cation (H₂PD⁺•) | Radical Cation (Me₂PD⁺•) |

| Second Oxidation | One-electron transfer | One-electron transfer |

| Product of 2nd Oxidation | Quinonediimine Dication (H₂PD²⁺) | Quinonediimine Dication (Me₂PD²⁺) |

| Voltammetric Behavior | Complex, with unexpectedly small second wave | Simple, two reversible waves |

| Key Mechanistic Feature | Involvement of proton transfer and H-bonded dimer intermediate | Straightforward sequential electron transfers |

Proton Transfer and Hydrogen Bonding Interactions

The presence of amine protons in this compound introduces a layer of complexity to its electrochemical behavior, primarily through proton transfer and hydrogen bonding.

Proton transfer plays a crucial role in the redox mechanism of H₂PD. The formation of the proposed mixed-valent dimer at the electrode surface is facilitated by proton transfer between H₂PD molecules. acs.orgnih.gov Some studies have suggested that the first voltammetric wave might correspond to the formation of the doubly-oxidized, singly-protonated species (HPD⁺) through an "ECE" (electron transfer, chemical step, electron transfer) mechanism. This proposed mechanism involves an initial one-electron oxidation to the radical cation, followed by the loss of a proton. nih.gov

The N-H groups of this compound and its oxidized forms can participate in hydrogen bonding with solvent molecules and other additives. nih.govacs.org This hydrogen bonding capability is a key difference compared to its N,N-dialkylated counterpart, Me₂PD. nih.gov The formation of the proposed H-bonded dimer is a prime example of self-hydrogen bonding. acs.orgnih.gov These interactions can influence the stability of the various species involved in the redox process and affect the potentials at which electron transfer occurs.

Formation of Mixed-Valent, Hydrogen-Bonded Dimers on Electrode Surfaces

The electrochemical oxidation of this compound (H₂PD) in acetonitrile (B52724) presents a mechanism that deviates from a simple stepwise electron transfer. A key feature of this process is the formation of a mixed-valent, hydrogen-bonded dimer on the electrode surface. nih.gov

Evidence suggests that the initial product of the first oxidation is not the radical cation (H₂PD⁺) in solution, but rather this dimeric species. nih.gov The proposed mechanism involves the interaction between one molecule of H₂PD in its fully reduced and fully protonated state (H₄PD²⁺) and another in its fully oxidized and fully deprotonated state (PD). This dimer is stabilized by proton transfer and hydrogen bonding at the electrode surface. nih.gov

Several observations support this proposed pathway:

At very low concentrations (e.g., 5 µM), the second oxidation wave in voltammetry is absent. nih.gov

This second wave increases in magnitude at higher concentrations and over longer experimental times. nih.gov

This concentration and time dependence indicates that the species being oxidized in the second step (H₂PD⁺) is not the primary product of the first oxidation. Instead, the dimer is formed on the electrode and, upon desorption into the solution, it reacts with other H₂PD molecules to break apart, yielding two molecules of the radical cation H₂PD⁺, which is the thermodynamically favored species in the bulk solution. nih.gov

| Concentration of H₂PD | Observation in Voltammetry | Inferred Mechanistic Step |

|---|---|---|

| Low (e.g., 5 µM) | The second oxidation wave is not present. | The initial product is the dimer; insufficient time/concentration for it to convert to H₂PD⁺ in solution. nih.gov |

| High | The second oxidation wave appears and increases in size. | The surface-formed dimer desorbs and reacts with H₂PD in solution to form H₂PD⁺, which is then oxidized. nih.gov |

Reactivity as an Electron or Hydrogen Atom Donor in Photochemical Systems

Detailed research findings specifically documenting the reactivity of this compound as an electron or hydrogen atom donor in photochemical systems are not extensively available in the provided search results. While its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is known to act as an electron donor in photosystem research, the substitution pattern of methyl groups on the aromatic ring rather than the nitrogen atoms in this compound leads to different chemical properties, including a reduced tendency for electrode fouling. nih.gov

Reaction Kinetics of Electrochemical Oxidation and Associated Mechanisms

The electrochemical oxidation of this compound (H₂PD) in acetonitrile nominally proceeds through two reversible one-electron transfer processes. nih.gov The first step is the oxidation to its radical cation (H₂PD⁺), and the second is a further oxidation to the quinonediimine dication (H₂PD²⁺). nih.gov

However, the voltammetry of H₂PD is unexpectedly complex compared to its isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (Me₂PD). nih.gov While Me₂PD shows two clear, reversible oxidation waves as expected, the second voltammetric wave for H₂PD is significantly smaller than anticipated. nih.gov This anomaly points to a more intricate reaction mechanism than a straightforward two-step oxidation.

The key mechanistic features are:

Rate-Determining Step: For a range of p-phenylenediamines, the rate-determining step at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed in a pre-equilibrium that involves the transfer of one electron. nih.gov

Mechanistic Complexity: The diminished second wave in the voltammetry of H₂PD is a direct consequence of the formation of the mixed-valent, hydrogen-bonded dimer on the electrode surface, as described in section 4.2.3. nih.gov The radical cation H₂PD⁺, which is the reactant for the second oxidation step, is formed in a subsequent chemical step in the solution rather than being the direct product of the first electron transfer. nih.gov

For related p-phenylenediamine (B122844) compounds, the dissociation rate constants of the radical cations have been found to be in the range of 10–300 s⁻¹. nih.gov

| Oxidation Step | Reactant | Product | Key Observation/Kinetic Feature |

|---|---|---|---|

| First 1e⁻ Oxidation | H₂PD | (H₄PD²⁺ • PD) Dimer (on electrode) | The initial product is a mixed-valent dimer, not the free radical cation H₂PD⁺. nih.gov |

| Chemical Step | (H₄PD²⁺ • PD) Dimer + H₂PD | 2 H₂PD⁺ | The dimer breaks apart in solution to form the thermodynamically stable radical cation. nih.gov |

| Second 1e⁻ Oxidation | H₂PD⁺ | H₂PD²⁺ | This wave is smaller than expected due to the preceding chemical step that limits the concentration of H₂PD⁺. nih.gov |

Polymerization Studies of 2,3,5,6 Tetramethyl 1,4 Phenylenediamine

Oxidative Polymerization Techniques

Oxidative polymerization is a key method for synthesizing polymers from 2,3,5,6-tetramethyl-1,4-phenylenediamine. This technique involves the use of an oxidizing agent to initiate and propagate the polymerization reaction.

Ammonium (B1175870) persulfate, a strong oxidizing agent, is effectively used to polymerize this compound. tandfonline.comtandfonline.comresearchgate.net In this process, the ammonium persulfate initiates the oxidation of the diamine monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. The polymerization is typically carried out in an aqueous medium. tandfonline.comtandfonline.com The use of ammonium persulfate is a common and effective method for the chemical oxidative polymerization of various aromatic diamines. tandfonline.comtandfonline.com

Synthesis of Poly(this compound)

The synthesis of poly(this compound), also referred to as P(tMe-pPD), is achieved through chemical oxidative polymerization. tandfonline.comtandfonline.comresearchgate.net In a typical procedure, the monomer, this compound, is dissolved in a suitable solvent system, which can be aqueous. tandfonline.comtandfonline.com An oxidant solution, commonly a mixture of ammonium persulfate and a co-catalyst like aluminum triflate in water, is then added dropwise to the monomer solution under controlled temperature conditions. tandfonline.comtandfonline.com The resulting polymer precipitates from the solution and can be collected, washed, and dried. The synthesis conditions, including the reaction temperature and the presence of a co-catalyst, can significantly influence the yield and final properties of the polymer. tandfonline.comtandfonline.comresearchgate.net

Below is a table summarizing the synthesis conditions for poly(this compound) as reported in a study.

Table 1: Synthesis Conditions and Yield of Poly(this compound)

| Run | Oxidant/Co-catalyst | Polymerization Medium | Temperature (°C) | Yield (%) | Polymer Color |

|---|---|---|---|---|---|

| 1 | (NH₄)₂S₂O₈ | HCl | 0 | 45 | Dark Brown |

| 2 | (NH₄)₂S₂O₈ / Al(OTf)₃ | Water | 25 | 55 | Brown |

Data derived from studies on the polymerization of substituted phenylenediamines. tandfonline.comtandfonline.com

Copolymerization with Other Diamines for Tailored Properties

The strategy of copolymerizing different monomers is a well-established method to tailor the final properties of polymers, such as solubility, thermal stability, and conductivity. In the context of polyphenylenediamines, copolymerization of a parent diamine with other substituted diamines can introduce specific functionalities and alter the polymer architecture. For instance, the copolymerization of aniline (B41778) with p-phenylenediamine (B122844) has been explored to modify properties like solubility and conductivity. researchgate.net While the principle of using co-monomers to enhance the properties of polyphenylenediamines is known, specific and detailed research studies on the copolymerization of this compound with other diamines to create tailored properties were not extensively detailed in the surveyed literature. researchgate.net

Polymer Characterization and Structure-Property Relationships

The characterization of poly(this compound) is crucial for understanding its structure and how it dictates the material's properties. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis are employed for this purpose. tandfonline.comtandfonline.comresearchgate.net

A significant aspect of the structure-property relationship in poly(this compound) is the influence of the four methyl groups on the benzene (B151609) ring. These bulky side groups play a crucial role in determining the polymer's solubility. Compared to the unsubstituted poly(p-phenylenediamine), which is known for its poor solubility in common organic solvents, the presence of the methyl substituents in poly(this compound) leads to a significant improvement in its solubility. tandfonline.comtandfonline.comresearchgate.net This enhanced solubility is attributed to the steric hindrance caused by the methyl groups, which disrupts the close packing of the polymer chains and reduces the intermolecular forces, thereby allowing solvent molecules to interact more effectively with the polymer. This improvement in solubility is a key advantage for processing and characterizing the polymer. tandfonline.comtandfonline.com

Thermal Stability and Decomposition Characteristics of Poly(this compound)

The thermal stability of poly(this compound), hereafter referred to as P(tMe-pPD), has been investigated to understand its behavior at elevated temperatures. Thermogravimetric analysis (TGA) is a key technique used to determine the decomposition profile of the polymer.

Studies have shown that P(tMe-pPD) exhibits good thermal stability. The decomposition of the polymer in a nitrogen atmosphere is reported to commence at temperatures above 400°C. researchgate.net This high decomposition temperature indicates a robust polymer backbone that can withstand significant thermal stress before breaking down. The methyl groups on the phenyl ring contribute to this stability.

Detailed TGA results from the synthesis of P(tMe-pPD) using ammonium persulfate as an oxidant and aluminium triflate as a co-catalyst have provided insights into its decomposition pattern. researchgate.net The analysis, typically conducted by heating the sample from 20°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere, reveals the temperatures at which weight loss occurs. researchgate.net

Below is a data table summarizing the thermal decomposition characteristics of P(tMe-pPD).

Table 1: Thermal Decomposition Data for Poly(this compound)

| Parameter | Value | Reference |

|---|---|---|

| Onset Decomposition Temperature | > 400°C | researchgate.net |

| Atmosphere | Nitrogen | researchgate.net |

| Heating Rate | 10°C/min | researchgate.net |

The high thermal stability of P(tMe-pPD) makes it a candidate for applications where materials are exposed to high temperatures.

Crystallization and Melting Transitions in Derived Polymers

The crystalline nature and phase transitions of P(tMe-pPD) have been characterized using Differential Scanning Calorimetry (DSC). researchgate.net These analyses provide information on the melting temperature (Tm) and crystallization temperature (Tc) of the polymer, which are crucial for understanding its processing and end-use properties.

Research has confirmed that P(tMe-pPD) displays distinct crystallization and melting transitions, indicating a semi-crystalline morphology. researchgate.net The presence of methyl groups on the polymer backbone can influence the packing of polymer chains and, consequently, its crystalline behavior.

The DSC analysis is typically performed by heating the sample, cooling it, and then reheating it to observe the thermal transitions. For instance, a common procedure involves heating the sample from 25°C to 450°C, followed by cooling and a second heating cycle, all at a controlled rate such as 10°C/min under a nitrogen atmosphere. researchgate.net

The following table presents data related to the crystallization and melting transitions of P(tMe-pPD).

Table 2: Crystallization and Melting Transition Data for Poly(this compound)

| Thermal Transition | Observation | Reference |

|---|---|---|

| Crystallization | Present | researchgate.net |

| Melting | Present | researchgate.net |

The specific temperatures and enthalpies associated with these transitions are dependent on the synthesis conditions and the resulting molecular weight and purity of the polymer.

Intercalative Polymerization in Hybrid Material Fabrication

This compound can be utilized as a monomer in the fabrication of polymer-clay nanocomposites through a technique known as intercalative polymerization. This method involves the insertion of the monomer between the layers of a host material, such as montmorillonite (B579905) clay, followed by in-situ polymerization.

This process leads to the formation of polymer chains within the interlayer spaces of the clay, resulting in a hybrid material with potentially enhanced properties compared to the individual components. The successful intercalation and polymerization can be confirmed by techniques such as X-ray diffraction (XRD), which would show an increase in the interlayer spacing of the clay.

The resulting hybrid materials can exhibit improved thermal stability and mechanical properties due to the synergistic interaction between the polymer and the inorganic host.

Applications in Advanced Materials Science

Polyimide Coatings for Electronic Applications

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and electrical insulating properties. semanticscholar.orgpsgcas.ac.in The incorporation of 2,3,5,6-tetramethyl-1,4-phenylenediamine (also known as durene diamine) into the polyimide backbone imparts specific desirable properties for electronic applications. sigmaaldrich.comchemicalbook.com These polyimides are synthesized through the polycondensation of a dianhydride with a diamine. The rigid and methylated structure of durene diamine can lead to polyimides with altered chain packing and morphology, influencing their physical and electrical characteristics. elsevierpure.comresearchgate.net

Polyimides derived from this compound are utilized as passivation layers in integrated circuits. sigmaaldrich.comchemicalbook.com A passivation layer serves as a protective coating against moisture, mobile ions, and other contaminants that can degrade the performance and reliability of the IC. The excellent chemical resistance and thermal stability of these polyimides make them suitable for this purpose. researchgate.net A study on polyimide-passivated metal oxide thin-film transistors (MOTFTs) demonstrated that the polyimide layer significantly suppressed the adsorption of moisture and oxygen, leading to improved electrical performance and stability. researchgate.net The use of photosensitive polyimides can also streamline the fabrication process by reducing the number of steps required. researchgate.net

In multichip modules, where multiple integrated circuits are packaged together, low dielectric constant materials are crucial for minimizing signal delay, cross-talk, and power dissipation. semanticscholar.orgpageplace.de Polyimides are widely used as dielectric interlayers due to their low dielectric constant and ease of processing. semanticscholar.org The introduction of this compound into the polyimide structure can influence the dielectric properties. For instance, creating nano-foam polyimide films by utilizing block copolymers can significantly lower the dielectric constant. researchgate.net Research has shown that the dielectric constant of polyimides can be tailored by altering the chemical structure of the monomers, with values as low as 2.28 being reported for certain compositions. researchgate.net The incorporation of fluorine atoms or the creation of nano-foams are strategies to further reduce the dielectric constant. researchgate.netresearchgate.net

Table 1: Dielectric Properties of Various Polyimides

| Polyimide System | Dielectric Constant (εr) | Frequency | Reference |

|---|---|---|---|

| Non-fluorinated PIs from phenylene ether diamine | 2.74 | Not Specified | researchgate.net |

| Fluorinated polyimides | 2.49 | Not Specified | researchgate.net |

| SiFPI with 3% PDMS | 2.90 | Not Specified | researchgate.net |

| SiBPI with 4% PDMS | 2.92 | Not Specified | researchgate.net |

| PMDA-3F/PO nano-foam (19% porosity) | 2.3 | 100 kHz | researchgate.net |

| Sn-complexed polyimide (10 mol% tin) | 5.7 | Not Specified | rsc.org |

| Cu(II)-crosslinked polyimides | 4.5 - 5.3 | Not Specified | nih.gov |

Polyimide films are employed as flexible substrates and stress relief layers in sensor technologies. psgcas.ac.in Their mechanical properties, such as a low Young's modulus compared to inorganic materials, help to buffer the stress that can arise between different materials in a device due to mismatched coefficients of thermal expansion. researchgate.net This is particularly important in flexible electronics and sensors that undergo bending and flexing. The residual stress in polyimide films can be influenced by the molecular structure of the diamine and dianhydride monomers, as well as the curing process. elsevierpure.comresearchgate.net Studies have shown that the residual stress in polyimide films can range from -5 to 38 MPa depending on the specific monomers used. elsevierpure.com By carefully selecting the monomers, such as rigid diamines, it is possible to produce polyimide films with lower residual stress and higher hardness. elsevierpure.com

Table 2: Residual Stress in Polyimide Films

| Polyimide System | Residual Stress (MPa) | Curing Temperature (°C) | Reference |

|---|---|---|---|

| PMDA-PDA | -5.1 | 400 | researchgate.net |

| BPDA-PDA | 7.0 | 400 | researchgate.net |

| PMDA-ODA | 29.4 | 400 | researchgate.net |

| BPDA-ODA | 40.1 | 400 | researchgate.net |

| 6FDA-based PIs | 12.5 - 23.1 | Not Specified | elsevierpure.com |

Covalent Organic Frameworks (COFs) Linker Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. magtech.com.cnresearchgate.net They are synthesized from molecular building blocks, often referred to as linkers, that are connected by strong covalent bonds. mdpi.com this compound is used as an amine linker in the synthesis of COFs. tcichemicals.com The geometry and functionality of the linkers determine the topology and properties of the resulting COF. nih.gov The synthesis of COFs typically involves reversible reactions that allow for "self-healing" or "error-correction," leading to crystalline materials. nih.gov

The amine groups of this compound can react with aldehyde or other functional groups on other linkers to form stable covalent linkages, such as imine bonds. rsc.org These linkages create the extended, porous networks characteristic of COFs. The rigid and well-defined structure of the diamine helps to direct the formation of a crystalline framework. The resulting COFs can have applications in gas storage and separation, catalysis, and sensing. magtech.com.cnnih.gov For example, a COF synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,4-phenylenediamine was used as a precursor for a COF-to-COF conversion to create a new framework with good thermal stability and a high surface area. mdpi.com

Membrane Materials for Gas Separation Technologies

Polyimides are prominent materials for gas separation membranes due to their good thermal and chemical stability, as well as their ability to form thin, self-standing films. nih.gov The performance of a gas separation membrane is determined by its permeability and selectivity for different gases. The chemical structure of the polyimide, including the nature of the diamine and dianhydride monomers, plays a crucial role in its gas transport properties. uc.edu

The use of this compound (durene diamine) in the synthesis of polyimides has been shown to create materials with high gas permeability. researchgate.net For instance, the intrinsic microporous polyimide 6FDA-Durene, formed from the reaction of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and durene diamine, exhibits high CO2 permeability. nih.gov In one study, "all polyimide" mixed matrix membranes were prepared by incorporating microporous polyimide particles into a 6FDA-Durene matrix. nih.gov This resulted in a significant increase in CO2 permeability without a major loss in CO2/CH4 selectivity. nih.gov The CO2 permeability coefficient of a membrane with 5 wt.% of the microporous polyimide filler reached 1291.13 Barrer, which was 2.58 times higher than the pristine 6FDA-Durene membrane. nih.gov

Table 3: Gas Permeability of a 6FDA-Durene Based Mixed Matrix Membrane

| Filler Loading (wt.%) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |

|---|---|---|---|

| 0 | ~500 | ~25 | nih.gov |

| 5 | 1291.13 | ~23 | nih.gov |

Development of Nonlinear Optical (NLO) Materials from 1,4-Phenylenediamine Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a range of photonic and optoelectronic applications, including optical switching and frequency conversion. researchgate.netrsc.org Organic molecules with donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structures are of particular interest for their NLO properties. researchgate.netnih.gov 1,4-Phenylenediamine and its derivatives can serve as the core π-system or as the donor component in the design of NLO chromophores. rsc.org

Recent research has focused on the synthesis and characterization of Schiff bases derived from 1,4-phenylenediamine for their NLO properties. rsc.orgrsc.orgnih.gov In one study, three novel 1,4-phenylenediamine-based chromophores with an A-π-A configuration were synthesized. rsc.orgrsc.orgnih.gov Theoretical calculations predicted that these compounds could be promising candidates for NLO materials. rsc.orgnih.gov One of the synthesized compounds exhibited the highest nonlinear behavior with a total first hyperpolarizability (βtot) of 8.00 × 10⁻³⁰ esu and a total second hyperpolarizability (γtot) of 8.13 × 10⁻³⁴ a.u. rsc.orgnih.gov These findings suggest that the electronic and structural properties of 1,4-phenylenediamine derivatives can be tailored to achieve significant NLO responses. rsc.org

Table 4: Calculated NLO Properties of a 1,4-Phenylenediamine-Based Chromophore

| Property | Value | Unit | Reference |

|---|---|---|---|

| Total Dipole Moment (μtot) | 4.79 | D | rsc.orgnih.gov |

| Total First Hyperpolarizability (βtot) | 8.00 × 10⁻³⁰ | esu | rsc.orgnih.gov |

| Total Second Hyperpolarizability (γtot) | 8.13 × 10⁻³⁴ | a.u. | rsc.orgnih.gov |

Electrochemical Behavior and Applications

Cyclic Voltammetry (CV) as a Primary Investigative Tool

Cyclic voltammetry (CV) has been a central technique for studying the electrochemical oxidation of 2,3,5,6-tetramethyl-1,4-phenylenediamine (referred to as H₂PD) in non-aqueous solvents like acetonitrile (B52724). researchgate.net The voltammetry of H₂PD is often compared with its isomer, N,N,N′,N′-tetramethyl-p-phenylenediamine (Me₂PD), to understand the influence of the N-H protons versus N-methyl groups on the redox mechanism. researchgate.net

Both H₂PD and Me₂PD are expected to undergo two sequential one-electron oxidations. The first is the oxidation to a radical cation (H₂PD⁺• or Me₂PD⁺•), and the second is a further oxidation to the quinonediimine dication (H₂PD²⁺ or Me₂PD²⁺). researchgate.net While the CV of Me₂PD aligns with this straightforward two-step mechanism, the behavior of H₂PD is significantly more complex. researchgate.net

The electrochemical oxidation of five different p-phenylenediamines, including the tetramethyl derivative, at a glassy carbon rotating ring-disk electrode showed that for all compounds, the rate-determining step at low to intermediate potentials is the acid dissociation of the semiquinonediimine radical cation formed after the first electron transfer. nih.gov

Differential Pulse Voltammetry (DPV) Investigations

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used to study the redox properties of chemical species at low concentrations. ibresco.com It works by superimposing regular voltage pulses on a linear voltage sweep and measuring the difference in current before and after the pulse. ibresco.comrsc.org This method enhances sensitivity by minimizing the contribution of non-faradaic charging current. ibresco.com

DPV has been employed to investigate the electrochemical behavior of this compound (H₂PD). These studies, often conducted alongside CV, help to elucidate the complex redox mechanism. Research has shown that the presence and size of the second oxidation wave in the voltammetry of H₂PD are dependent on concentration and time scale, which is a key finding from DPV experiments. researchgate.net At very low concentrations (e.g., 5 µM), the second wave may be absent altogether, suggesting that the initial product of the first oxidation is not the simple radical cation. researchgate.net

DPV is characterized by symmetric peaks for reversible reactions and asymmetric peaks for irreversible ones, with peak potentials related to the formal potential of the redox couple. ibresco.com The technique is capable of achieving very low detection limits, often in the range of 10⁻⁸ M. ibresco.com

Characterization of Redox Couples and Formal Potentials

The electrochemical oxidation of this compound (H₂PD) involves two primary redox couples, corresponding to the sequential loss of two electrons.

H₂PD / H₂PD⁺• (First Redox Couple): This involves the one-electron oxidation of the neutral molecule to its radical cation.

H₂PD⁺• / H₂PD²⁺ (Second Redox Couple): This is the subsequent one-electron oxidation of the radical cation to the dication. researchgate.net

While its isomer, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), shows two well-defined, reversible one-electron oxidation steps, the redox behavior of H₂PD is complicated by proton transfer and hydrogen bonding. researchgate.net The formal potentials (E°') for these redox processes are key parameters that describe the thermodynamics of the electron transfer. Though specific values for H₂PD are dependent on experimental conditions, comparative studies with TMPD in acetonitrile show the oxidation occurs at accessible positive potentials. researchgate.net Spectroelectrochemical studies have confirmed that the second, smaller voltammetric wave does indeed correspond to the oxidation of the H₂PD⁺• radical cation to the H₂PD²⁺ dication in the solution bulk, even though its behavior at the electrode surface is complex. researchgate.net

| Compound | Redox Process | Key Observations |

| This compound (H₂PD) | Two sequential 1e⁻ oxidations | The second oxidation wave is smaller than the first, indicating a complex mechanism involving proton transfer and potential dimerization. researchgate.net |

| N,N,N′,N′-tetramethyl-p-phenylenediamine (Me₂PD/TMPD) | Two sequential 1e⁻ oxidations | Exhibits two well-defined, reversible voltammetric waves, consistent with a simple two-step electron transfer mechanism. researchgate.net |

Electrochemical Sensing Applications

Currently, there is no specific information available in the searched literature regarding the application of this compound for the differentiation of hydrogen acceptor abilities of electroinactive compounds.

While direct comparative studies between this compound (H₂PD) and its isomer N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the context of cell respiration are not detailed in the available research, the role of TMPD as a redox mediator in mitochondrial studies is well-documented. TMPD is used as a tool to donate electrons to cytochrome c in the mitochondrial respiratory chain. nih.govnih.gov This allows researchers to study the activity of Complex IV (cytochrome c oxidase) independently of the earlier complexes (I and II).

The redox state of TMPD can be monitored, often spectrophotometrically, to serve as a probe for the flow of reducing equivalents through the respiratory chain. nih.gov In studies on isolated mitochondria, TMPD has been shown to have no significant effect on the steady-state rate of respiration. nih.gov However, by reducing cytochrome c that has been released from the mitochondria into the cytosol, TMPD can inhibit the activation of caspases, which are key enzymes in apoptosis (programmed cell death). nih.gov This suggests that TMPD and related molecules could have protective effects against cell damage induced by events like ischemia-reperfusion. nih.gov

Electrode Surface Phenomena and Fouling Prevention

A significant advantage of using this compound (H₂PD) in electrochemical studies is the prevention of electrode fouling. researchgate.net Electrode fouling, the process where insoluble products or polymers deposit on the electrode surface, is a common problem with many phenylenediamines, particularly those with unsubstituted positions on the aromatic ring. sigmaaldrich.com This deposition passivates the electrode, leading to a decrease in signal and reproducibility.

The four methyl groups on the benzene (B151609) ring of H₂PD sterically hinder the polymerization and addition reactions that typically cause fouling. researchgate.net Researchers have specifically noted the absence of electrode fouling problems during voltammetric studies of H₂PD, which allows for more stable and reproducible electrochemical measurements compared to its non-methylated or partially methylated counterparts. researchgate.net This characteristic makes it a more reliable compound for fundamental electrochemical studies and for applications where long-term sensor stability is required.

Theoretical and Computational Investigations

Computational Studies on Redox-Active Dimer Formations

The one-electron oxidation of p-phenylenediamine (B122844) derivatives is known to produce stable, colored radical cations. A well-known example is the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which forms a deep blue radical cation known as Wurster's blue. biomedres.usresearchgate.net This radical cation can exist in equilibrium with its parent amine and a dication, and it is known to form dimers. The formation of these redox-active species is a subject of computational investigation, often employing Density Functional Theory (DFT) to model the geometries, energies, and magnetic properties of the monomeric and dimeric radical cations.

Studies on related p-phenylenediamine antioxidants have used DFT to optimize the geometries of the parent molecules and their dehydrogenated products, including radical and biradical species that are crucial for their antioxidant activity. researchgate.net For instance, the reaction of the TMPD radical cation with thiols has been shown to proceed through complex pathways, including disproportionation to a dication followed by a Michael addition, a process that can be elucidated through computational modeling. researchgate.net Although specific computational studies on the dimerization of the 2,3,5,6-tetramethyl-1,4-phenylenediamine radical cation were not found in the searched literature, the principles from studies on the closely related TMPD suggest that it would form analogous redox-active dimers. biomedres.usresearchgate.net Computational chemistry would be the ideal tool to explore the structure and stability of such a dimer.

Molecular Dynamics (MD) Simulations for Polymer Properties

This compound, also known as diaminodurene, is a monomer used in the synthesis of high-performance polymers, notably polyimides. reddit.comfrontiersin.org Molecular dynamics (MD) simulations are a powerful computational method to predict the material properties of such polymers. MD simulations model the movement of atoms and molecules over time, allowing for the calculation of bulk properties from the molecular level up.

For polyimides, MD simulations are used to investigate various properties:

Thermal Properties: The glass transition temperature (Tg) is a critical property of polymers. MD simulations can predict Tg by monitoring the change in properties like density as a function of temperature. For example, simulations of an aromatic polyimide identified the Tg by observing the intersection of two lines on a volume-temperature curve, yielding a value of 570 K, which was noted to be higher than the experimental value due to the high cooling rates used in the simulation. irjweb.comrug.nl

Mechanical Properties: Stress-strain curves, Young's modulus, and Poisson's ratio can be computed by subjecting a simulated polymer model to deformations. irjweb.comrug.nl These simulations demonstrate how the inclusion of components like carbon nanotubes can enhance the mechanical strength and thermal resistance of a polyimide matrix. irjweb.comrug.nl

While specific MD simulation data for polyimides derived solely from this compound were not detailed in the provided search results, the established methodologies are directly applicable to predict the properties of such materials. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule interacts with other species.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile or a reducing agent.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity or oxidizing ability.

The HOMO-LUMO energy gap (ΔE) is a fundamental parameter derived from FMO analysis. It is directly related to the chemical hardness (η) and softness (S) of a molecule. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft," indicating lower stability and higher reactivity. biomedres.us

These parameters are calculated as follows:

Energy Gap: ΔE = ELUMO - EHOMO

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η